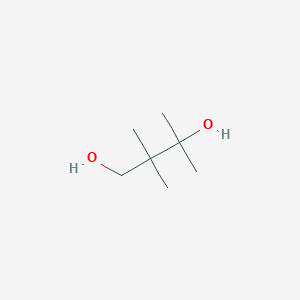

2,2,3-Trimethylbutane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381664 | |

| Record name | 2,2,3-trimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-75-2 | |

| Record name | 2,2,3-trimethylbutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,3-Trimethylbutane-1,3-diol

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic strategies for the preparation of 2,2,3-trimethylbutane-1,3-diol. As a sterically hindered 1,3-diol, its synthesis presents unique challenges that necessitate a careful selection of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore two primary and highly effective synthetic pathways: a route commencing with an Aldol addition followed by a diastereoselective reduction, and an alternative approach utilizing the Reformatsky reaction. Each method is discussed in detail, elucidating the underlying chemical principles, causality behind procedural choices, and step-by-step experimental protocols.

Introduction: The Significance of Sterically Hindered 1,3-Diols

The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. The specific stereochemical arrangement of the hydroxyl groups profoundly influences the biological activity and physicochemical properties of these molecules. This compound, with its characteristic t-butyl group adjacent to a tertiary alcohol, represents a sterically demanding synthetic target. The synthesis of such hindered diols is crucial for the development of novel chemical entities with tailored properties, including potential applications as chiral auxiliaries, building blocks in total synthesis, and components of advanced materials. This guide aims to provide a detailed and practical framework for the synthesis of this challenging yet valuable molecule.

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound suggests several potential disconnections. The most logical strategies involve the formation of the C-C bond between C3 and C4, or the introduction of the hydroxyl groups at a later stage. This analysis leads to two principal synthetic routes that will be the focus of this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Aldol Addition Followed by Diastereoselective Reduction

This elegant two-step approach first constructs the carbon skeleton through an aldol addition reaction to form a β-hydroxy ketone, which is then stereoselectively reduced to the target 1,3-diol.

Step 1: Synthesis of 4-Hydroxy-4,5,5-trimethyl-2-hexanone via Aldol Addition

The aldol reaction is a powerful tool for C-C bond formation.[1] In this proposed synthesis, the enolate of acetone will be added to the carbonyl of pinacolone (3,3-dimethyl-2-butanone). Pinacolone itself possesses α-hydrogens and can undergo self-condensation.[2][3] To favor the desired crossed aldol product, the reaction can be carried out under thermodynamic control or by using a pre-formed lithium enolate of acetone.

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is ideal for the quantitative formation of the lithium enolate of acetone, minimizing self-condensation.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation.

-

Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions and ensure kinetic control during the enolate formation and subsequent addition to pinacolone.

Caption: Workflow for the Aldol Addition step.

Experimental Protocol: Synthesis of 4-Hydroxy-4,5,5-trimethyl-2-hexanone

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

-

Enolate Formation: The flask is charged with anhydrous THF and diisopropylamine. The solution is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium is added dropwise to generate LDA. The mixture is stirred for 30 minutes. Acetone is then added dropwise, and the solution is stirred for another hour to ensure complete enolate formation.

-

Aldol Addition: A solution of pinacolone in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-3 hours at this temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude β-hydroxy ketone is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of 4-Hydroxy-4,5,5-trimethyl-2-hexanone

The reduction of the β-hydroxy ketone intermediate offers a critical opportunity to control the stereochemistry of the final 1,3-diol. The choice of reducing agent and conditions will determine the relative stereochemistry of the two hydroxyl groups (syn or anti).

-

For the syn-1,3-diol: The Narasaka-Prasad reduction is a highly effective method.[4] This involves chelation of the β-hydroxy ketone with a dialkylboron triflate, followed by reduction with sodium borohydride. The chelation locks the conformation of the molecule, leading to a highly diastereoselective hydride attack.

-

For the anti-1,3-diol: The Evans-Saksena reduction, which employs tetramethylammonium triacetoxyborohydride, is a reliable method for achieving the anti diastereomer through an intramolecular hydride delivery.[5]

Causality of Experimental Choices (Narasaka-Prasad Reduction):

-

Chelating Agent: Diethylboron triflate or dibutylboron triflate effectively forms a six-membered ring chelate with the β-hydroxy ketone.

-

Reducing Agent: Sodium borohydride is a mild and effective hydride source for the reduction of the chelated ketone.

-

Solvent: A mixture of THF and methanol is typically used.

-

Temperature: Low temperatures (e.g., -78 °C) enhance the diastereoselectivity.

Caption: Workflow for the Narasaka-Prasad Reduction.

Experimental Protocol: Synthesis of syn-2,2,3-Trimethylbutane-1,3-diol

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Chelation: The purified β-hydroxy ketone is dissolved in a mixture of anhydrous THF and methanol and cooled to -78 °C. Diethylboron triflate is added dropwise, and the mixture is stirred for 30 minutes.

-

Reduction: Sodium borohydride is added portion-wise, and the reaction is stirred for 3-4 hours at -78 °C.

-

Workup: The reaction is quenched by the addition of hydrogen peroxide and a buffer solution (e.g., phosphate buffer, pH 7). The mixture is stirred at room temperature until the excess borane is decomposed. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude diol is purified by flash column chromatography or recrystallization.

| Reaction Step | Key Reagents | Typical Yield | Stereoselectivity |

| Aldol Addition | LDA, Acetone, Pinacolone | 60-75% | N/A |

| Narasaka-Prasad Reduction | Et₂BOTf, NaBH₄ | 80-95% | >95% syn |

| Evans-Saksena Reduction | Me₄NHB(OAc)₃ | 75-90% | >95% anti |

Pathway II: The Reformatsky Reaction

The Reformatsky reaction provides an alternative and robust method for the synthesis of β-hydroxy esters, which can then be readily reduced to the target 1,3-diol.[6][7] This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of zinc metal.[8][9] A key advantage of the Reformatsky reaction is the lower reactivity of the intermediate organozinc enolate compared to Grignard or organolithium reagents, which prevents unwanted side reactions with the ester functionality.[10][11]

Step 1: Synthesis of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

In this step, ethyl α-bromoisobutyrate is reacted with pinacolone in the presence of activated zinc.

Causality of Experimental Choices:

-

Zinc Activation: The zinc metal needs to be activated to remove the passivating oxide layer. This can be achieved by treating it with a small amount of iodine or 1,2-dibromoethane.

-

Solvent: Anhydrous solvents such as THF, diethyl ether, or benzene are commonly used.

-

Initiation: A small crystal of iodine can be used to initiate the reaction.

Caption: Workflow for the Reformatsky Reaction step.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

-

Apparatus Setup: A flame-dried, three-necked flask is fitted with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

-

Reaction Initiation: The flask is charged with activated zinc dust and a small crystal of iodine in anhydrous THF. A small amount of the ethyl α-bromoisobutyrate is added to initiate the reaction, which is indicated by a color change and gentle reflux.

-

Addition of Reactants: A mixture of the remaining ethyl α-bromoisobutyrate and pinacolone in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours.

-

Workup: The mixture is cooled to room temperature and then poured into ice-cold dilute sulfuric acid. The product is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude β-hydroxy ester is purified by vacuum distillation.

Step 2: Reduction of Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

The resulting β-hydroxy ester can be reduced to the 1,3-diol using a powerful reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A flame-dried, three-necked flask is equipped with a dropping funnel, a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Reduction: The flask is charged with a suspension of LiAlH₄ in anhydrous diethyl ether or THF and cooled in an ice bath. A solution of the β-hydroxy ester in the same solvent is added dropwise.

-

Reaction Completion: After the addition, the mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.

-

Workup (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filtrate is dried and concentrated to yield the crude diol.

-

Purification: The product is purified by recrystallization or column chromatography.

| Reaction Step | Key Reagents | Typical Yield |

| Reformatsky Reaction | Zn, Ethyl α-bromoisobutyrate, Pinacolone | 70-85% |

| Ester Reduction | LiAlH₄ | 85-95% |

Alternative Synthetic Considerations

While the two pathways detailed above are the most promising, other strategies could be considered, though they may present greater challenges.

-

Grignard Reaction with an α-hydroxy ester: The acidic proton of the hydroxyl group would need to be protected before the addition of the Grignard reagent to prevent quenching. This adds extra steps to the synthesis (protection and deprotection).

-

Dihydroxylation of a Hindered Allylic Alcohol: The synthesis of the requisite allylic alcohol, 2,2,3-trimethyl-3-buten-1-ol, could be challenging. Furthermore, the subsequent dihydroxylation of this sterically hindered alkene might require harsh conditions or specialized catalysts.[12][13]

-

Hydroboration-Oxidation of an Allylic Alcohol: While hydroboration-oxidation is an excellent method for anti-Markovnikov hydration[14][15], the synthesis of the necessary allylic alcohol precursor would still be a significant hurdle.

Conclusion

The synthesis of this compound can be effectively achieved through well-established and reliable synthetic methodologies. The choice between the Aldol/Reduction pathway and the Reformatsky route will depend on the specific requirements of the synthesis, including desired stereochemistry and available starting materials. The Aldol/Reduction sequence offers excellent control over the stereochemical outcome of the final diol. The Reformatsky reaction provides a robust and high-yielding alternative. Careful execution of the described protocols, with an understanding of the underlying chemical principles, will enable the successful preparation of this valuable and sterically demanding molecule.

References

- Narasaka, K.; Pai, F. C. Stereoselective reduction of β-hydroxy ketones to 1,3-diols. Tetrahedron1984, 40 (12), 2233–2238.

-

Homework.Study.com. Can pinacolone undergo aldol condensation with itself and why? [Link]

- Keck, G. E.; Wager, C. A.; Sell, T.; Wager, T. T. An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry1999, 64 (6), 2172–2173.

- Oishi, T.; Nakata, T. Stereoselective Reduction of β-Hydroxy Ketones to 1,3-Diols with the Aid of a Terphenylboronic Acid. Chemistry Letters1996, 25 (8), 641–642.

-

Wikipedia. Diol. [Link]

- Gümüş, S.; Koca, A.; Özkınay, F. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega2020, 5 (38), 24458–24472.

- Bertolasi, V.; Gilli, G.; Gilli, P.; et al. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. Organic & Biomolecular Chemistry2010, 8 (24), 5629-5637.

-

brainly.com. Aldol Condensation Reaction of Piperonal with Pinacolone Product. [Link]

-

Homework.Study.com. What is the structure of the product of the mixed adol condensation of pinacolone and piperonaldehyde look like? [Link]

- Google Patents.

-

Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

-

Organic Chemistry Portal. Allyl alcohol synthesis by addition. [Link]

-

National Center for Biotechnology Information. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. [Link]

-

SynArchive. Selective Reduction of β-Hydroxy Ketones. [Link]

-

Sci-Hub. Diastereoselective Synthesis of β-Hydroxyketones. [Link]

- Google Patents. CA2305618C - Process for the synthesis of 1,3-diols.

-

Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

American Society for Microbiology. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

YouTube. Green chemistry project- Pinacole Pinacolone,Aldol Condensation,Radical Coupling, Rearrangement. [Link]

-

Chegg.com. Solved 2. When 3,3-damethyl-1-butene undergoes. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Wikipedia. Dihydroxylation. [Link]

-

Semantic Scholar. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. [Link]

-

National Center for Biotechnology Information. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. [Link]

-

Journal of the American Chemical Society. Mechanistic Investigation of the Palladium-Catalyzed Synthesis of Allylic Silanes and Boronates from Allylic Alcohols. [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]

-

Wikipedia. Hydroboration–oxidation reaction. [Link]

-

Wikipedia. Aldol condensation. [Link]

-

Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

-

PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

-

Chemistry LibreTexts. Hydroboration-Oxidation of Alkenes. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]

-

ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. [Link]

-

Chemistry LibreTexts. 10.23: Dihydroxylation of Alkenes. [Link]

-

Organic Reactions. Asymmetric Dihydroxylation of Alkenes. [Link]

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. brainly.com [brainly.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Diol - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of 2,2,3-Trimethylbutane-1,3-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3-trimethylbutane-1,3-diol (CAS No. 16343-75-2). As a sterically hindered vicinal diol, this compound presents unique characteristics relevant to polymer chemistry, synthetic lubricants, and as a building block in organic synthesis. Due to the limited availability of dedicated peer-reviewed literature on this specific molecule, this guide synthesizes data from chemical databases and extrapolates methodologies based on well-established principles for analogous polyols and sterically hindered structures. We present compiled physical data, propose a logical synthetic pathway, and outline detailed protocols for its comprehensive characterization using modern spectroscopic techniques. Furthermore, the guide explores the predicted reactivity of the diol, with a focus on acid-catalyzed rearrangements. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this and similar polyol compounds.

Introduction and Molecular Overview

This compound is a seven-carbon vicinal diol characterized by a high degree of steric hindrance around its hydroxyl groups. Its structure features a quaternary carbon at the C2 position and a tertiary alcohol at the C3 position, which significantly influences its physical properties and chemical reactivity. While not extensively documented in academic literature, its structure suggests potential applications as a crosslinking agent in polymers and resins, and as a building block for creating durable materials with high chemical stability and resistance to oxidation.[1] The core challenge and scientific interest in this molecule lie in understanding how its congested structure governs its synthesis, characterization, and reaction pathways.

Molecular Identifiers:

Physicochemical Properties

The physical properties of this compound are compiled from available chemical databases. These values provide a baseline for handling, purification, and experimental design.

| Property | Value | Source |

| Molecular Weight | 132.20 g/mol | PubChem[2] |

| Appearance | Colorless, odorless solid | LookChem[1] |

| Melting Point | 126-127 °C | LookChem[1] |

| Boiling Point | 199.5 °C at 760 mmHg | LookChem[1] |

| Density | 0.949 g/cm³ | LookChem[1] |

| Flash Point | 83.6 °C | LookChem[1] |

| Vapor Pressure | 0.0851 mmHg at 25°C | LookChem[1] |

| Refractive Index | 1.451 | LookChem[1] |

| InChI Key | FWRDQCHWQGNXNZ-UHFFFAOYSA-N | PubChem[2] |

Proposed Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via catalytic osmylation of 2,3,3-trimethylbut-1-ene.

Causality: Osmium tetroxide (OsO₄) is the reagent of choice for syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond. N-Methylmorpholine N-oxide (NMO) is used as a co-oxidant to regenerate the OsO₄ catalyst, allowing it to be used in substoichiometric amounts, which is crucial for safety and cost-effectiveness.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,3-trimethylbut-1-ene (1.0 eq) in a 10:1 mixture of acetone and water.

-

Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until dissolved.

-

Catalyst Introduction: To the stirring solution, add a 2.5 wt% solution of Osmium Tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. The solution will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 12-24 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes to reduce the osmate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diol.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford the final product as a crystalline solid.

Structural Characterization and Analytical Workflow

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a novel or sparsely characterized compound.

Caption: Integrated workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. The diastereotopic protons of the CH₂OH group will likely appear as two distinct signals, each coupled to the other. The hydroxyl protons (OH) may appear as broad singlets, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon spectrum will confirm the presence of seven carbon atoms. Key signals would include the primary carbon of the CH₂OH group, the quaternary C(CH₃)₂ carbon, and the tertiary C(OH) carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are crucial to differentiate between CH₃, CH₂, and CH groups, confirming the assignments made from the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to identify key functional groups. For this diol, the most prominent feature will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.[3] Additional sharp peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[3] Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 132 may be weak or absent due to the facile loss of water. Key fragmentation pathways would likely involve cleavage alpha to the oxygen atoms. Electrospray Ionization (ESI) might yield a more stable protonated molecule [M+H]⁺ at m/z = 133 or a sodiated adduct [M+Na]⁺.

Predicted Chemical Reactivity

The dense steric environment of this compound dictates its reactivity. While it undergoes typical alcohol reactions, the rates and outcomes can be significantly affected by steric hindrance.

Pinacol Rearrangement

A hallmark reaction of vicinal diols is the acid-catalyzed pinacol rearrangement, which converts the diol into a ketone or aldehyde.[4][5][6] For an unsymmetrical diol like this compound, the reaction proceeds via the formation of the more stable carbocation.[7]

Caption: Predicted mechanism for the pinacol rearrangement of this compound.

Mechanistic Rationale:

-

Protonation: In the presence of a strong acid (e.g., H₂SO₄), one of the hydroxyl groups is protonated to form a good leaving group (water).[5]

-

Carbocation Formation: The protonated tertiary hydroxyl group is more likely to leave because it forms a more stable tertiary carbocation at C3. Protonation and departure of the primary hydroxyl group would lead to a highly unstable primary carbocation and is therefore disfavored.[7]

-

Rearrangement: A 1,2-hydride shift from the adjacent carbon (C2) to the carbocation center occurs. This step is driven by the formation of a resonance-stabilized oxonium ion.

-

Deprotonation: Loss of a proton from the oxonium ion yields the final ketone product, 3,3,4-trimethylpentan-2-one.

Oxidation

Oxidative cleavage of the C-C bond between the two hydroxyl groups can be achieved using reagents like periodic acid (HIO₄) or lead tetraacetate.[8] This reaction is a useful analytical tool for confirming the vicinal diol structure. However, the steric hindrance may slow the reaction rate compared to less substituted diols.

Conclusion

This compound represents an interesting molecular scaffold whose properties are dominated by steric effects. This guide provides a foundational framework by consolidating available data and applying established chemical principles to predict its synthesis, characterization, and reactivity. The detailed protocols and workflows serve as a starting point for researchers to explore the potential of this and other sterically congested polyols in materials science and synthetic chemistry. Further empirical investigation is required to validate these proposed methodologies and fully elucidate the unique chemical behavior of this compound.

References

-

LookChem. This compound(16343-75-2). Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

NROChemistry. Pinacol Rearrangement. Available from: [Link]

-

Taylor & Francis Online. Simplified evaluation aided by mathematical calculation for characterization of polyols by hydroxyl value determination. Available from: [Link]

-

PubChem. (2R)-2,3,3-Trimethylbutane-1,2-diol. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. Pinacol Rearrangement. Available from: [Link]

-

SynArchive. Pinacol Rearrangement. Available from: [Link]

-

Chemistry Steps. Pinacol Rearrangement. Available from: [Link]

-

Growing Science. Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Available from: [Link]

-

ResearchGate. Characterization of various polyether polyols by Mass Spectrometry. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

Organic Chemistry Portal. Pinacol Rearrangement. Available from: [Link]

-

Wikipedia. Triptane. Available from: [Link]

-

RSC Publishing. Revisiting the reaction of hydroxyl radicals with vicinal diols in water. Available from: [Link]

-

Doc Brown's Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. Available from: [Link]

-

OSTI.gov. One-step catalytic synthesis of 2,2,3-trimethylbutane from methanol. Available from: [Link]

-

SpectraBase. 2,2,3-Trimethyl-butane. Available from: [Link]

-

ACS Publications. Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. Available from: [Link]

-

Doubtnut. A reaction characteristic of vicinal diols is their oxidative cleavage on treatment with periodic. Available from: [Link]

-

ResearchGate. Revisiting the reaction of hydroxyl radicals with vicinal diols in water. Available from: [Link]

-

National Institutes of Health (NIH). Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. Available from: [Link]

-

Wikimedia Commons. File:2,2,3-Trimethylbutane synthesis 01.svg. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H16O2 | CID 2780474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

An Examination of the Physicochemical Profile of 2,2,3-Trimethylbutane-1,3-diol: Acknowledging Data Gaps and Future Research Directions

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and Unknown

As Senior Application Scientists, our commitment is to the rigorous and transparent dissemination of scientific information. In the course of drug discovery and development, a comprehensive understanding of a molecule's physical properties is a cornerstone of its potential utility. This guide addresses the physical properties of 2,2,3-trimethylbutane-1,3-diol (CAS No: 16343-75-2). However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant scarcity of experimentally validated data for this compound.

This document will therefore serve a dual purpose: to present the confirmed and computationally predicted physical properties of this compound, and to highlight the existing data gaps. By doing so, we aim to provide a realistic and scientifically grounded perspective on the current state of knowledge for this molecule, thereby underscoring the necessity for further empirical investigation.

Molecular Identity and Structure

This compound is a di-alcohol with a compact and sterically hindered structure. Its molecular formula is C₇H₁₆O₂, with a corresponding molecular weight of 132.20 g/mol .[1] The structural arrangement of its methyl groups is expected to significantly influence its physical and chemical behavior.

Caption: 2D representation of this compound.

Core Physical Properties: A Blend of Experimental and Predicted Data

The following table summarizes the available physical property data for this compound. It is crucial to distinguish between experimentally determined values and those that are computationally predicted, as the latter have not been empirically verified and should be used with caution.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₁₆O₂ | - | PubChem[1] |

| Molecular Weight | 132.20 g/mol | - | PubChem[1] |

| CAS Number | 16343-75-2 | - | Apollo Scientific |

| Melting Point | 126-127 °C | Experimental | Apollo Scientific |

| Boiling Point | 199.5 °C at 760 mmHg | Predicted | ChemSrc |

| Density | 0.949 g/cm³ | Predicted | ChemSrc |

| Vapor Pressure | 0.0851 mmHg at 25°C | Predicted | ChemSrc |

| Refractive Index | 1.451 | Predicted | ChemSrc |

| LogP | 0.77580 | Predicted | ChemSrc |

Expertise & Experience Insights: The relatively high, sharp melting point for a molecule of this molecular weight suggests a crystalline solid with strong intermolecular forces, likely dominated by hydrogen bonding between the hydroxyl groups. The compact, somewhat spherical structure may also contribute to efficient packing in the crystal lattice. The predicted boiling point is also elevated, which is consistent with the presence of two hydroxyl groups capable of hydrogen bonding.

The Criticality of Missing Experimental Data

The absence of robust, experimentally derived data for several key physical properties presents a significant challenge for its application in research and drug development.

Solubility Profile: A Key Determinant of Application

The solubility of a compound in aqueous and organic solvents is fundamental to its handling, formulation, and biological activity. The presence of two hydroxyl groups suggests some degree of water solubility, while the C7 hydrocarbon backbone would confer solubility in organic solvents.

Proposed Experimental Protocol for Solubility Determination:

-

Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and a non-polar solvent such as hexane or toluene.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

An excess of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a universal detector (e.g., an evaporative light scattering detector or a refractive index detector) or a calibrated UV detector if the compound possesses a chromophore.

-

-

Data Reporting: Solubility should be reported in units of mg/mL or mol/L.

Sources

A Deep Dive into the Spectroscopic Signature of 2,2,3-Trimethylbutane-1,3-diol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2,3-trimethylbutane-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data of this unique vicinal diol. Our approach is rooted in established scientific principles and field-proven methodologies to ensure both accuracy and practical applicability.

Introduction: Unveiling the Structure of a Sterically Hindered Diol

This compound, with the chemical formula C₇H₁₆O₂, presents an interesting case study in structural elucidation due to its sterically hindered nature. The presence of a quaternary carbon adjacent to a tertiary carbon, both bearing hydroxyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. This guide will walk through the predicted spectroscopic data, explain the rationale behind these predictions, and provide robust protocols for experimental verification.

I. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the O-H and C-O bonds of the alcohol moieties, as well as the C-H bonds of the alkyl backbone.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |

| ~3600 | O-H stretch (free) | Sharp, weak | Indicates the presence of non-hydrogen-bonded hydroxyl groups, which may be observed in dilute, non-polar solutions. |

| ~3200-3500 | O-H stretch (H-bonded) | Strong, broad | This is the most characteristic peak for alcohols and is due to intermolecular hydrogen bonding between the diol molecules. |

| ~2850-2960 | C-H stretch | Strong | Characteristic of the sp³ hybridized C-H bonds in the methyl and methylene groups of the alkane backbone. |

| ~1370-1470 | C-H bend | Medium | Corresponds to the bending vibrations of the methyl and methylene groups. |

| ~1050-1150 | C-O stretch | Strong | Arises from the stretching vibration of the carbon-oxygen single bond in the alcohol functional groups. |

Causality Behind Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation and high reproducibility. Alternatively, preparing a KBr pellet can also yield a good spectrum. The broadness of the O-H stretch is a direct consequence of the various hydrogen-bonding environments, and its intensity underscores the polarity of this functional group.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum. Perform a baseline correction if necessary.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-3.8 | Singlet | 2H | -CH₂-OH | Protons on a carbon adjacent to a primary alcohol. |

| ~2.5-4.0 | Broad Singlet | 2H | -OH | The chemical shift of hydroxyl protons is variable and depends on concentration and solvent. They often appear as broad singlets due to chemical exchange. |

| ~1.2 | Singlet | 6H | -C(CH₃)₂- | Two equivalent methyl groups on a quaternary carbon. |

| ~0.9 | Singlet | 6H | -C(CH₃)₂- | Two equivalent methyl groups on a tertiary carbon. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~70-80 | Quaternary (C) | C3-OH | A quaternary carbon bonded to an oxygen atom will be significantly deshielded. |

| ~65-75 | Primary (CH₂) | C1-OH | A primary carbon attached to an oxygen atom. |

| ~40-50 | Quaternary (C) | C2 | The quaternary carbon of the trimethylbutyl group. |

| ~20-30 | Primary (CH₃) | -C(CH₃)₂- at C2 | Methyl carbons on the quaternary C2. |

| ~15-25 | Primary (CH₃) | -C(CH₃)₂- at C3 | Methyl carbons on the tertiary C3. |

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Self-Validating Protocols in NMR

To ensure the trustworthiness of the NMR data, several self-validating steps are crucial. The use of a deuterated solvent minimizes solvent signals in the ¹H NMR spectrum. An internal standard like tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts. For the hydroxyl proton signals, a "D₂O shake" experiment can be performed: after acquiring the initial ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The hydroxyl protons will exchange with deuterium, causing their signals to disappear, thus confirming their identity.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 132, corresponding to the molecular weight of C₇H₁₆O₂. Alcohols, especially tertiary ones, often show a weak molecular ion peak due to facile fragmentation.

-

[M-18]⁺: A peak at m/z = 114, resulting from the loss of a water molecule (H₂O). This is a common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols. For this compound, this could lead to several key fragments:

-

Loss of a CH₃ radical from the tertiary alcohol side would result in a fragment at m/z = 117.

-

Cleavage between C2 and C3 could lead to fragments corresponding to the respective carbocations.

-

-

Other Fragments: A series of smaller fragments corresponding to the loss of alkyl groups would also be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Logical Relationship of Fragmentation

Caption: A simplified representation of the primary fragmentation pathways for this compound in EI-MS.

IV. Synthesis and Characterization: A Practical Perspective

While the direct synthesis of this compound is not widely reported, a common method for preparing sterically hindered vicinal diols is through the pinacol coupling reaction of ketones. A representative procedure for a similar compound, 2,3-dimethylbutane-2,3-diol (pinacol), from acetone is provided below to illustrate the practical context in which such spectroscopic analysis would be crucial.

Representative Synthesis: Pinacol Coupling of Acetone

-

Reaction Setup: In a flask equipped with a reflux condenser, magnesium turnings and a crystal of iodine are placed.

-

Initiation: A small amount of a solution of acetone in dry benzene is added. The reaction is initiated, which is evident by the disappearance of the iodine color.

-

Reaction: The remaining acetone solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

-

Workup: The reaction mixture is cooled, and the product is hydrolyzed by the slow addition of dilute sulfuric acid. The layers are separated, and the aqueous layer is extracted with benzene.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting pinacol can be further purified by recrystallization or distillation.

The spectroscopic techniques detailed in this guide would be essential to confirm the structure and purity of the synthesized product.

V. Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its structural characterization. The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, when interpreted with a sound understanding of chemical principles, allows for a comprehensive elucidation of its molecular structure. The protocols and predicted data presented in this guide serve as a valuable resource for researchers and scientists working with this and structurally related compounds, ensuring both the integrity and efficiency of their scientific endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fittig, R. (1860). Ueber einige Producte der trocknen Destillation essigsaurer Salze. Justus Liebigs Annalen der Chemie, 114(1), 54–63. [Link]

-

Gaussian Inc. (n.d.). Gaussian 16 Home Page. Retrieved from [Link]

An In-Depth Technical Guide to the Molecular Structure of 2,2,3-Trimethylbutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 2,2,3-trimethylbutane-1,3-diol, a unique diol with significant steric hindrance. The content herein is structured to deliver not just factual data, but also to provide insights into the experimental rationale and theoretical underpinnings that are crucial for professionals in research and development.

Introduction: The Significance of Steric Hindrance in Diol Chemistry

This compound, with the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol , presents a fascinating case study in stereochemistry and reactivity.[1] Its structure, characterized by a high degree of methylation around the two hydroxyl-bearing carbons, imparts significant steric hindrance. This steric congestion governs its conformational preferences, spectroscopic signatures, and reactivity, making it a valuable molecule for probing the limits of chemical transformations and for the synthesis of specialized polymers and fine chemicals.

This guide will delve into the critical aspects of its molecular architecture, from its synthesis and spectroscopic characterization to its complex stereochemical landscape.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential for its application in any experimental setting.

| Property | Value |

| CAS Number | 16343-75-2 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Melting Point | 126-127 °C |

| Boiling Point | 199.5 °C at 760 mmHg |

| Density | 0.949 g/cm³ |

Table 1: Physicochemical properties of this compound.[2]

Synthesis and Structural Elucidation

Proposed Synthetic Strategy: A Grignard-Based Approach

A plausible and robust method for the construction of the carbon skeleton and introduction of the hydroxyl groups involves a Grignard reaction. This approach offers a high degree of control and is a cornerstone of C-C bond formation in organic synthesis.

Conceptual Workflow:

Figure 1: A proposed Grignard-based synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. tert-Butyl bromide is added dropwise to initiate the formation of the tert-butylmagnesium bromide Grignard reagent. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Nucleophilic Addition: The ester, methyl 2,2-dimethyl-3-oxobutanoate, is dissolved in anhydrous diethyl ether and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ester solution. The nucleophilic tert-butyl group will attack the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate.

-

Aqueous Workup: The reaction mixture is quenched by the slow addition of a cold, dilute acid solution (e.g., aqueous HCl or NH₄Cl). This protonates the alkoxide to yield the final diol product and dissolves the magnesium salts.

-

Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of even trace amounts of water will quench the Grignard reagent, reducing the yield of the desired product.

-

Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.

-

Slow Addition and Cooling: The reaction between the Grignard reagent and the carbonyl compound is often highly exothermic. Slow addition and cooling are crucial to control the reaction rate and prevent side reactions.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. We would anticipate signals for the methyl protons, the methylene protons, and the hydroxyl protons. The chemical shifts and splitting patterns will be influenced by the steric environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. We would expect distinct signals for the quaternary carbons, the methyl carbons, and the methylene carbon. The chemical shifts will be characteristic of sp³ hybridized carbons, with those bonded to oxygen appearing further downfield.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. We would also expect to see C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1000-1200 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) at m/z 132 would likely be of low intensity due to the facile fragmentation of the sterically hindered alcohol. Common fragmentation pathways would involve the loss of a methyl group (m/z 117), a water molecule (m/z 114), or cleavage of the C-C bond between the two carbinol carbons.

Stereochemistry and Conformational Analysis: A World of 3D Complexity

The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers: (R)-2,2,3-trimethylbutane-1,3-diol and (S)-2,2,3-trimethylbutane-1,3-diol.

Conformational Preferences:

The conformational landscape of this diol is heavily influenced by the steric repulsion between the bulky tert-butyl group and the other substituents. Intramolecular hydrogen bonding between the two hydroxyl groups is also a key factor in determining the most stable conformation.

Figure 2: A simplified representation of the key conformational considerations for this compound.

Computational modeling would be a powerful tool to predict the relative energies of the different conformers and to understand the interplay between steric hindrance and hydrogen bonding in this sterically congested molecule.

Reactivity and Applications: A Sterically Hindered Building Block

The significant steric hindrance in this compound dictates its reactivity. The hydroxyl groups are less accessible to reagents compared to less substituted diols. This can be exploited for selective reactions where other, more reactive functional groups in a molecule are targeted while the hindered diol remains unreacted.

Potential Applications:

-

Polymer Chemistry: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes. The bulky side chains would likely impart unique properties to the resulting polymers, such as increased rigidity and altered solubility.

-

Cross-linking Agent: The two hydroxyl groups can react with other functional groups to form cross-linked networks in materials like coatings and adhesives, potentially enhancing their thermal and mechanical stability.

-

Asymmetric Synthesis: The chiral variants of this diol could serve as chiral auxiliaries or ligands in asymmetric catalysis, where the steric bulk can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.

Conclusion: A Molecule of Untapped Potential

This compound represents a molecule where structure dictates function in a very pronounced way. Its highly substituted nature presents both challenges in its synthesis and opportunities for its application in areas where steric bulk and defined stereochemistry are advantageous. Further research into the synthesis, characterization, and reactivity of this intriguing diol is warranted to fully unlock its potential in materials science and synthetic chemistry.

References

At present, specific peer-reviewed publications detailing the synthesis, comprehensive spectroscopic analysis, and applications of this compound are not readily found in major chemical databases. The information presented in this guide is therefore a synthesis of established chemical principles and data available for structurally related compounds. The physicochemical data is sourced from chemical supplier databases.

Sources

CAS number 16343-75-2 properties

An In-Depth Technical Guide to 2,2,3-Trimethylbutane-1,3-diol (CAS 16343-75-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS number: 16343-75-2), a unique and sterically hindered diol. While this compound is commercially available, it remains a sparsely studied molecule within the broader scientific literature. This document consolidates the available physicochemical data and explores its potential applications in organic synthesis, polymer chemistry, and medicinal chemistry, drawing upon established principles of 1,3-diol reactivity. The guide aims to serve as a foundational resource for researchers interested in leveraging the distinct structural features of this compound for novel applications and to highlight areas ripe for future investigation.

Introduction and Chemical Identity

This compound is a saturated aliphatic diol characterized by a highly branched carbon skeleton. Its structure features a quaternary carbon at the 2-position and a tertiary carbon at the 3-position, which imparts significant steric hindrance around the two hydroxyl groups. This structural feature is expected to influence its reactivity and the properties of materials derived from it.

The unequivocal identification of this compound is crucial. While initial database searches can sometimes be ambiguous, authoritative sources such as PubChem and chemical suppliers confirm that CAS number 16343-75-2 corresponds exclusively to this compound[1].

Physicochemical Properties

The known and predicted properties of this compound are summarized in the table below. These properties are essential for designing experiments, predicting solubility, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 16343-75-2 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 126-127 °C | [2] |

| Boiling Point | 199.5 °C at 760 mmHg | [2] |

| Density | 0.949 g/cm³ | [2] |

| LogP (predicted) | 0.77580 | [2] |

| Vapor Pressure | 0.0851 mmHg at 25°C | [2] |

| Refractive Index | 1.451 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

Synthesis and Manufacturing

A potential retrosynthetic analysis is depicted below:

Caption: Retrosynthetic analysis for this compound.

Hypothetical Synthetic Protocol:

-

Aldol Addition: The base-catalyzed aldol addition of pinacolone (3,3-dimethyl-2-butanone) to formaldehyde would likely form the intermediate β-hydroxy ketone, 1-hydroxy-2,2,3,3-tetramethyl-4-oxopentane. The steric hindrance of the pinacolone enolate would be a critical factor in this reaction's feasibility and yield.

-

Reduction: Subsequent reduction of the ketone functionality in the β-hydroxy ketone intermediate using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation would yield the target this compound.

Potential Applications in Research and Development

The unique structure of this compound suggests several potential applications where its steric bulk could be advantageous.

Polymer Chemistry

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The inclusion of a sterically hindered diol like this compound into a polymer backbone could impart properties such as increased rigidity, higher glass transition temperatures, and enhanced thermal stability. It could also serve as a cross-linking agent to create more robust polymer networks[3].

Protecting Group Chemistry

1,3-diols are commonly used to protect aldehydes and ketones by forming 1,3-dioxane rings, which are stable under basic and nucleophilic conditions but can be removed under acidic conditions[4][5]. The significant steric hindrance of this compound could lead to the formation of highly stable protecting groups, potentially allowing for selective deprotection in the presence of less hindered acetals.

Caption: Protection of a carbonyl compound using this compound.

Chiral Building Block in Asymmetric Synthesis

This compound possesses a chiral center at the C3 position. If resolved into its individual enantiomers, it could serve as a valuable chiral building block or a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction[6]. The steric bulk of this diol could provide a highly effective chiral environment for inducing high diastereoselectivity in reactions such as asymmetric aldol additions or Diels-Alder reactions.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups in different chemical environments and diastereotopic protons in the CH₂ group. The spectrum would likely show singlets for the gem-dimethyl groups, a doublet for the methyl group at C3, a multiplet for the CH proton at C3, and complex multiplets for the CH₂ protons and the two OH protons.

-

¹³C NMR: The carbon NMR spectrum is anticipated to show seven distinct signals corresponding to the seven carbon atoms in the molecule, reflecting the lack of symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and C-O stretching would be observed in the 1000-1200 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would likely show a weak or absent molecular ion peak (m/z = 132) due to the facile fragmentation of the tertiary alcohol. Fragmentation would likely involve the loss of water and cleavage adjacent to the oxygen atoms and the branched alkyl groups.

Safety and Handling

Specific toxicological data for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored chemical entity. Its highly substituted and sterically hindered nature suggests a range of potential applications, from a monomer for high-performance polymers to a robust protecting group or a novel chiral auxiliary. The current lack of extensive research into its synthesis and applications presents a significant opportunity for discovery and innovation. Further investigation into efficient synthetic routes, resolution of its enantiomers, and exploration of its reactivity are warranted and could unlock its full potential for the scientific and industrial communities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane. [Link]

-

PubChem. 2,2,3-Trimethylbutane. National Center for Biotechnology Information. [Link]

-

NIST. Butane, 2,2,3-trimethyl-. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane. [Link]

-

Doc Brown's Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. C7H16 infrared spectrum of 2,2,3-trimethylbutane. [Link]

-

PubMed. Conversion of methanol to 2,2,3-trimethylbutane (triptane) over indium(III) iodide. [Link]

- Google Patents.

-

NIST. Butane, 2,2,3-trimethyl-. National Institute of Standards and Technology. [Link]

-

YouTube. Protecting Group Chemistry: Protection of 1,3-diols. [Link]

-

ResearchGate. Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

- Google Patents. Manufacture of 2,2,3-trimethylbutane.

-

SciSpace. Study of Ratio Variation of Binary Components of Cross Linking Agent on Extent of Polymerization and Mechanical Properties of Polyurethane. [Link]

-

Chemsrc. This compound. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

Semantic Scholar. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2. [Link]

-

MDPI. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

-

MDPI. Molecules, Volume 28, Issue 11 (June-1 2023). [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wikipedia. Triptane. [Link]

-

NIST. 1,3-Butanediol. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2,2,4-Trimethyl-1,3-pentanediol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. This compound | C7H16O2 | CID 2780474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:16343-75-2 | Chemsrc [chemsrc.com]

- 3. scispace.com [scispace.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to 2,2,3-Trimethylbutane-1,3-diol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutane-1,3-diol (CAS No. 16343-75-2), a sterically hindered vicinal diol. While the historical record of its initial discovery is not extensively documented in readily available literature, its synthesis can be strategically approached through established organometallic reactions. This guide will delve into the plausible synthetic pathways, its known physical and chemical properties, and an analysis of its potential, though currently underexplored, applications in the realm of drug development and polymer chemistry.

Introduction and Molecular Overview

This compound is a unique chiral diol characterized by a high degree of steric hindrance around its two hydroxyl groups. Its structure, featuring a quaternary carbon at the 2-position and a tertiary carbon at the 3-position, imparts distinct chemical and physical properties. This structural complexity makes it an intriguing, albeit challenging, building block for organic synthesis.

Molecular Structure:

Caption: 2D Structure of this compound.

While the definitive historical account of the first synthesis of this compound is not prominently featured in contemporary chemical literature, its existence and commercial availability from various suppliers indicate its successful preparation.[1][2] The lack of a widely cited discovery paper suggests it may have emerged from broader synthetic studies or been documented in less accessible historical records.

Synthetic Strategies: A Mechanistic Perspective

The construction of the sterically encumbered this compound framework necessitates a careful selection of synthetic methodologies. The primary challenge lies in the formation of the carbon-carbon bond between the two highly substituted carbon atoms bearing the hydroxyl groups. Two classical and robust methods in organometallic chemistry are particularly well-suited for this purpose: the Grignard reaction and the Reformatsky reaction.

Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly plausible route to this compound.[3] This approach would involve the nucleophilic addition of a Grignard reagent to a suitable β-hydroxy ketone precursor.

Proposed Synthetic Pathway:

Caption: Grignard reaction pathway to this compound.

Experimental Protocol (Hypothetical):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Nucleophilic Addition: The precursor, 3-hydroxy-2,2-dimethyl-3-butanone, is dissolved in anhydrous diethyl ether and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ketone solution. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.[3]

-

Choice of Precursor: The selection of 3-hydroxy-2,2-dimethyl-3-butanone as the starting material is strategic as it already contains the required carbon skeleton and one of the hydroxyl groups, simplifying the overall synthesis.

-

Acidic Workup: The workup with a weak acid protonates the magnesium alkoxide intermediate to yield the final diol and converts the magnesium salts into water-soluble species, facilitating their removal.[3]

Reformatsky Reaction Approach

The Reformatsky reaction offers an alternative route, particularly useful for the synthesis of β-hydroxy esters, which can then be reduced to 1,3-diols.[4][5][6][7][8] This reaction involves the use of an α-halo ester and an aldehyde or ketone in the presence of zinc metal.

Proposed Synthetic Pathway:

Caption: Reformatsky reaction pathway to this compound.

Experimental Protocol (Hypothetical):

-

Reformatsky Reaction: A mixture of acetone, ethyl 2-bromoisobutyrate, and activated zinc dust in a suitable solvent like tetrahydrofuran (THF) is heated to reflux. The reaction is monitored until the starting materials are consumed.

-

Workup: The reaction mixture is cooled and then treated with an acidic aqueous solution to hydrolyze the zinc complex. The product, a β-hydroxy ester, is extracted into an organic solvent.

-

Reduction: The purified β-hydroxy ester is then reduced to the diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Purification: The final diol is obtained after a careful workup to decompose the excess reducing agent and aluminum salts, followed by extraction and purification.

Causality Behind Experimental Choices:

-

Zinc Metal: Zinc is the classic metal used in the Reformatsky reaction as it is reactive enough to insert into the carbon-halogen bond of the α-halo ester but the resulting organozinc reagent is generally not reactive enough to add to another ester molecule.[5]

-

Two-Step Process: This pathway involves a two-step sequence: the formation of the β-hydroxy ester followed by its reduction. This allows for a modular approach to the synthesis.

-

Strong Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functional group to a primary alcohol.[9]

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of this compound are influenced by its sterically hindered structure and the presence of two hydroxyl groups capable of hydrogen bonding.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16343-75-2 | [1][5] |

| Molecular Formula | C₇H₁₆O₂ | [5] |

| Molecular Weight | 132.20 g/mol | [5] |

| Melting Point | 126-127 °C | [10] |

| Boiling Point | 199.5 °C at 760 mmHg | [10] |

| Density | 0.949 g/cm³ | [10] |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple methyl groups in different chemical environments and the diastereotopic protons of the CH₂ group. The hydroxyl protons will likely appear as broad singlets, and their chemical shift will be dependent on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule, reflecting its asymmetric nature.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of water, methyl groups, and other small fragments.

Potential Applications in Drug Development and Beyond

The unique structural features of this compound suggest several potential, though largely unexplored, applications in drug design and materials science.

As a Chiral Building Block

As a chiral molecule, this compound can be resolved into its enantiomers, which can then serve as valuable building blocks in asymmetric synthesis. The sterically demanding nature of this diol could be exploited to induce high levels of stereoselectivity in reactions where it is used as a chiral auxiliary or a ligand for a metal catalyst.[13]

Scaffold for Bioactive Molecules

The rigid and well-defined three-dimensional structure of this diol could serve as a scaffold for the design of new therapeutic agents. The two hydroxyl groups provide convenient handles for further functionalization, allowing for the attachment of various pharmacophores to explore structure-activity relationships.[14] The steric hindrance may also contribute to increased metabolic stability of drug candidates derived from this scaffold.

Polymer and Materials Science

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The bulky trimethylbutyl group in this compound could be incorporated into polymer backbones to modify their physical properties, such as increasing the glass transition temperature, improving thermal stability, or altering solubility. Its use as a crosslinking agent in resins and coatings is also a potential application.[10]

Conclusion

This compound represents a structurally intriguing yet understudied chemical entity. While its history is not well-documented, its synthesis is achievable through established synthetic organic methodologies like the Grignard and Reformatsky reactions. Its unique sterically hindered and chiral nature suggests significant potential as a building block in asymmetric synthesis, a scaffold in drug discovery, and a monomer in materials science. Further research into the synthesis of its enantiopure forms, detailed spectroscopic characterization, and exploration of its biological activities is warranted to fully unlock the potential of this versatile molecule.

References

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Rathke, M. W. (n.d.). The Reformatsky Reaction. Organic Reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]